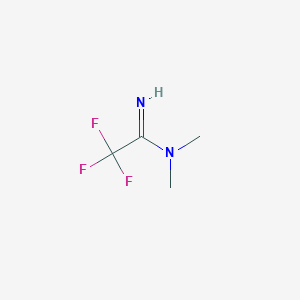

2,2,2-Trifluoro-N,N-dimethylacetimidamide

Description

Overview of Amidines in Organic Synthesis and Medicinal Chemistry

Amidines are a class of organic compounds characterized by the functional group RC(=NR')NR''R'''. They can be viewed as the nitrogen analogs of carboxylic acids and their derivatives. The reactivity of amidines makes them valuable building blocks for the synthesis of various organic molecules, especially nitrogen-containing heterocyclic compounds like imidazoles, quinazolines, and triazines. chemicalbook.comgoogle.com The synthesis of amidines can be achieved through several methods, with the nucleophilic addition of an amine to a nitrile being one of the most direct and atom-economical approaches. google.com Other common methods include the conversion of amides to imidoyl chlorides followed by reaction with an amine, a technique that is particularly effective for producing di- and tri-substituted amidines. researchgate.net

In the realm of medicinal chemistry, the amidine moiety is a significant pharmacophore found in a wide range of therapeutic agents. google.com These compounds exhibit diverse biological activities, including antimicrobial, antiviral, and antifungal properties. tcichemicals.com The basicity of the amidine group, which typically has a pKa in the range of 5-12, allows it to become protonated under physiological conditions, forming a resonance-stabilized amidinium ion. researchgate.net This cationic nature often plays a crucial role in the molecule's ability to interact with biological targets. tcichemicals.com

Unique Aspects of Fluorinated Amidines: Electronic and Steric Effects

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of trifluoroacetamidines, the presence of a trifluoromethyl (CF3) group imparts unique characteristics not seen in their non-fluorinated counterparts.

Electronic Effects: The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine. This strong inductive effect significantly reduces the electron density on the adjacent amidine carbon. Consequently, the basicity of the nitrogen atoms in a trifluoroacetamidine (B1306029) is substantially lower than that of a standard acetamidine. The lone pair of electrons on the imino nitrogen is less available for protonation. Conversely, the amidine carbon becomes more electrophilic, potentially altering its reactivity towards nucleophiles. Studies on related fluorinated systems have shown that the transmission of these electronic effects can be observed and quantified using techniques like Fluorine-19 NMR spectroscopy. nih.gov

Steric Effects: While fluorine is relatively small (van der Waals radius of ~1.47 Å, compared to hydrogen's ~1.2 Å), the trifluoromethyl group as a whole is significantly bulkier than a methyl group. This steric hindrance can influence the molecule's conformation and its ability to approach and interact with other molecules or biological targets. merckmillipore.com The interplay between these steric and electronic effects is a key consideration in the design of fluorinated molecules for specific applications. nih.gov For instance, while a CF3 group can enhance metabolic stability by blocking sites susceptible to oxidation, its steric and electronic profile must be compatible with the target binding site. nist.gov

Historical Context and Evolution of Research on 2,2,2-Trifluoro-N,N-dimethylacetimidamide and Related Systems

Specific research on this compound is not extensively documented in mainstream literature, suggesting it is a specialized research chemical rather than a widely studied compound. However, its existence is a direct result of the broader evolution of fluorine chemistry and the development of synthetic methodologies for complex organic molecules.

The journey towards compounds like trifluoroacetamidines began with the rise of organofluorine chemistry in the mid-20th century. The unique properties conferred by fluorine led to its incorporation into pharmaceuticals, agrochemicals, and materials. nist.gov This spurred the development of "trifluoromethyl-containing building blocks," which are versatile starting materials for synthesizing more complex fluorinated molecules. nist.gov

A key precursor for the synthesis of trifluoroacetamidines is trifluoroacetonitrile (B1584977) (CF3CN). A documented method for preparing the parent trifluoroacetamidine involves the dehydration of trifluoroacetamide (B147638) to yield trifluoroacetonitrile, which is then reacted with ammonia (B1221849). google.com Another critical synthetic intermediate is N-aryltrifluoroacetimidoyl chloride, which can be used to construct various heterocyclic systems. researchgate.net The development of these synthetic routes, which effectively handle the challenges of incorporating the electron-deficient trifluoromethyl group, has enabled chemists to access a wide array of trifluoroacetamidine derivatives for further study and application. The synthesis of the related N,N-dimethyltrifluoroacetamide, the amide analog, is well-established, serving as a common fluorinated building block. tcichemicals.comnih.gov The creation of this compound would likely follow from the established principles of reacting a suitable trifluoroacetyl precursor with a source of dimethylamine (B145610) under specific conditions.

Data Tables

Table 1: Comparison of Physicochemical Properties of Related Acetamide (B32628) and Acetimidamide Compounds

| Property | N,N-Dimethylacetamide | 2,2,2-Trifluoro-N,N-dimethylacetamide | This compound (Predicted) |

| CAS Number | 127-19-5 | 1547-87-1 nih.gov | Not widely available |

| Molecular Formula | C4H9NO | C4H6F3NO nih.gov | C4H8F3N2 |

| Molecular Weight | 87.12 g/mol | 141.09 g/mol nih.gov | 141.11 g/mol |

| Boiling Point | 165 °C | 136 °C | Expected to be different from the amide due to changes in intermolecular forces (e.g., hydrogen bonding capability). |

| Basicity | Weakly basic | Very weakly basic | Predicted to be significantly less basic than its non-fluorinated amidine analog due to the strong electron-withdrawing CF3 group. |

| Key Feature | Standard polar aprotic solvent. merckmillipore.com | Polar solvent with enhanced stability and unique solvating properties due to the CF3 group. | Amidine functional group with strongly modulated electronic properties. |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N,N-dimethylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2/c1-9(2)3(8)4(5,6)7/h8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLSQEVVMJKRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268270 | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-09-3 | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoro N,n Dimethylacetimidamide and Its Analogs

Direct Synthesis Routes to 2,2,2-Trifluoro-N,N-dimethylacetimidamide

Direct routes to the title compound are prized for their efficiency and atom economy. These methods typically involve constructing the core amidine structure in a single key step from readily available starting materials.

A primary and direct method for the synthesis of trifluoroacetamidines is the nucleophilic addition of an amine to the electrophilic carbon of trifluoroacetonitrile (B1584977). The potent electron-withdrawing nature of the trifluoromethyl group significantly activates the nitrile for attack by nucleophiles like dimethylamine (B145610).

The reaction involves the attack of the lone pair of electrons from the nitrogen atom of dimethylamine on the nitrile carbon. This process is analogous to the well-established reactions of trichloroacetonitrile (B146778) with primary and secondary amines, which proceed readily without the need for catalysts due to the inductive effect of the halogen atoms. commonorganicchemistry.comgoogle.com The initial addition forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable amidine product. Trifluoroacetonitrile can be prepared by the dehydration of trifluoroacetamide (B147638). masterorganicchemistry.com A general method for preparing trifluoroacetamidine (B1306029) involves introducing trifluoroacetonitrile gas into a cooled solution of the amine, such as liquid ammonia (B1221849), to produce the corresponding amidine in high yield. google.com

Table 1: Synthesis from Trifluoroacetonitrile and Amines

| Amine | Reagent | Conditions | Product | Note |

|---|---|---|---|---|

| Dimethylamine | Trifluoroacetonitrile | Low temperature, polar solvent | This compound | Direct nucleophilic addition. |

| Ammonia | Trifluoroacetonitrile | -40 to -35 °C | Trifluoroacetamidine | Yields greater than 85%. google.com |

An alternative, two-step approach involves the synthesis of a halogenated precursor followed by a fluorination reaction. This is particularly useful when the corresponding chlorinated starting materials are more accessible than trifluoroacetonitrile.

The first step is the preparation of N,N-dimethyl-2,2,2-trichloroacetamidine. This is readily accomplished by the direct reaction of trichloroacetonitrile with dimethylamine. commonorganicchemistry.comgoogle.com This reaction is typically high-yielding and can be performed in various solvents or even neat. commonorganicchemistry.com

The second step is a halogen exchange (HALEX) reaction to convert the trichloro- derivative to the desired trifluoro- product. This transformation is a type of Finkelstein reaction, where the chlorine atoms are substituted by fluorine. wikipedia.org Such reactions are often carried out using a fluoride (B91410) salt, such as potassium fluoride, in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide. wikipedia.org The reaction is driven to completion by the relative bond strengths and lattice energies of the involved salts. While copper-catalyzed Finkelstein reactions are common for aromatic halides, simple nucleophilic substitution is often sufficient for activated alkyl halides. wikipedia.orgnih.gov

Table 2: Halogen Exchange Route

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Trichloroacetonitrile | Dimethylamine | N,N-Dimethyl-2,2,2-trichloroacetamidine | Nucleophilic Addition commonorganicchemistry.comgoogle.com |

| 2 | N,N-Dimethyl-2,2,2-trichloroacetamidine | Potassium Fluoride (KF) | This compound | Halogen Exchange (Finkelstein Reaction) wikipedia.org |

Amides can serve as precursors to amidines through activation of the amide carbonyl group. N,N-Dimethylacetamide (DMAc) can be converted into this compound, although this is less direct than the nitrile route.

One common strategy involves the conversion of the amide into a more reactive derivative, such as an amide acetal (B89532). For example, N,N-dimethylacetamide dimethyl acetal, which is prepared from DMAc, reacts with primary amines to yield acetamidines. google.comorganic-chemistry.orgnih.gov

A more direct approach involves the activation of the DMAc carbonyl oxygen, making the carbon atom more electrophilic. Reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can be used to activate amides, which then readily react with amines to form the corresponding amidines. semanticscholar.org The reaction proceeds through a highly reactive Vilsmeier-type intermediate.

Table 3: Synthesis from Dimethylacetamide Precursors

| Precursor | Activating Agent/Method | Amine Source | Key Intermediate | Reference |

|---|---|---|---|---|

| N,N-Dimethylacetamide dimethyl acetal | - | Primary Amine | Amide Acetal | google.comorganic-chemistry.org |

| N,N-Dimethylacetamide | Trifluoromethanesulfonic Anhydride (Tf₂O) | Primary/Secondary Amine | Activated Amide Salt | semanticscholar.org |

Synthesis of N-Substituted Trifluoroacetamidines

The synthesis of N-substituted analogs of trifluoroacetamidines is crucial for applications in medicinal chemistry and materials science, where modification of the nitrogen substituents allows for fine-tuning of the molecule's properties.

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, valued for its stability in many reaction conditions and its facile removal under acidic conditions. commonorganicchemistry.commasterorganicchemistry.com The synthesis of an N-Boc protected trifluoroacetamidine can be envisioned through several routes.

A logical approach is the reaction of trifluoroacetonitrile with tert-butyl carbamate (B1207046), where the carbamate acts as the amine nucleophile. This would follow the general mechanism of amine addition to nitriles. Alternatively, a pre-formed trifluoroacetamidine could be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O), the standard reagent for Boc protection, in the presence of a base. masterorganicchemistry.com The choice of route depends on the relative reactivity and stability of the intermediates. The use of trifluoroacetamide as a transient protecting group during the synthesis of N-Boc ketone intermediates has been demonstrated, highlighting the compatibility of these functional groups in complex syntheses. acs.org

Deprotection of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA), which protonates the carbamate and leads to the loss of a tert-butyl cation and carbon dioxide, liberating the free amine. commonorganicchemistry.commasterorganicchemistry.com

Table 4: Potential Routes to N-Boc-Trifluoroacetamidine

| Route | Starting Materials | Key Reaction | Principle |

|---|---|---|---|

| A | Trifluoroacetonitrile, tert-Butyl carbamate | Nucleophilic Addition | Addition of N-H bond across the nitrile. |

| B | Trifluoroacetamidine, Di-tert-butyl dicarbonate | N-acylation | Standard Boc-protection of an amidine. masterorganicchemistry.com |

The synthesis of trifluoroacetamidines bearing bulky N-substituents presents a synthetic challenge due to steric hindrance. Large groups on the amine nitrogen decrease its nucleophilicity and can sterically shield the nitrogen lone pair, slowing or preventing the reaction with electrophiles. researchgate.net

Synthesizing these compounds, for instance with a bulky aryl amine like 2,6-diisopropylaniline, via reaction with trifluoroacetonitrile would likely require more forcing conditions than for unhindered amines. This could include higher temperatures, extended reaction times, or the use of high pressure to overcome the activation barrier. The use of catalysts, such as Lewis acids to further activate the nitrile, could also be explored. The development of methods to form bonds with extremely sterically hindered amines is an active area of research, often requiring specialized reagents or conditions. researchgate.net Despite these challenges, such syntheses are important for creating molecules with specific conformational properties or for protecting reactive centers. nih.gov

Table 5: Challenges in Synthesizing Sterically Hindered Trifluoroacetamidines

| Challenge | Reason | Potential Solution | Reference |

|---|---|---|---|

| Low Amine Nucleophilicity | Electronic and steric effects of bulky substituents. | Use of catalysts (e.g., Lewis acids). | researchgate.net |

| High Activation Energy | Steric repulsion in the transition state. | Forcing conditions (high temperature/pressure). | researchgate.net |

Formation of N-Arylamidine-Substituted Derivatives

The synthesis of N-arylamidine-substituted derivatives of this compound can be approached through the N-arylation of a pre-formed trifluoroacetamidine core or by constructing the amidine functionality from an N-aryltrifluoroacetamide precursor. While direct N-arylation of this compound is a plausible route, the literature more commonly describes the synthesis of N-aryl amidines through the coupling of an amine with an activated amide or imidoyl halide.

A prevalent method for the formation of N-aryl amidines involves the copper-catalyzed N-arylation of amidines with aryl boronic acids. This approach, often referred to as a Chan-Lam coupling, has been successfully applied to a variety of benzamidines. For instance, the mono-N-arylation of benzamidines can be achieved using a catalytic amount of copper(II) acetate (B1210297) (Cu(OAc)₂) in the presence of a suitable base. tcichemicals.com This methodology could potentially be adapted for the synthesis of N-aryl-2,2,2-trifluoroacetamidines.

Another strategy involves the palladium-catalyzed N-arylation of amides, a reaction that has been extensively developed for the formation of C-N bonds. nih.gov This could involve the synthesis of N-aryl-2,2,2-trifluoroacetamides as key intermediates, which are then converted to the desired N,N-dimethylacetimidamide derivatives. The synthesis of N-aryl-2,2,2-trifluoroacetamides can be accomplished through the reaction of trifluoroacetamide with aryl halides, catalyzed by copper salts such as copper(I) iodide (CuI) in the presence of a ligand like N,N'-dimethylethylenediamine. researchgate.net

Furthermore, the condensation of N,N-dimethylacetamide dimethyl acetal with primary amines is a known method for producing acetamidines. nih.govresearchgate.net This suggests a possible synthetic route where a trifluoroacetyl equivalent of the acetal could react with anilines to form the N-aryl-2,2,2-trifluoroacetamidine scaffold.

The following table outlines a selection of N-arylated amidine derivatives synthesized using copper-catalyzed methods, which could serve as a basis for developing protocols for trifluoroacetimidamide analogs.

| Arylating Agent | Amidine/Amide | Catalyst System | Solvent | Yield (%) | Reference |

| Phenylboronic Acid | Benzamidine | Cu(OAc)₂, NaOPiv | Not Specified | Good | |

| 4-Methylphenylboronic Acid | Benzamidine | Cu(OAc)₂, NaOPiv | Not Specified | Good | |

| Arylboronic Acids | N-Aryl Benzamidines | Cu(OAc)₂, NaOPiv | Not Specified | Moderate to Good | |

| Arylboronic Acids | Trifluoroacetamide | Cu(OAc)₂, Triethylamine (B128534) | Not Specified | Moderate to Good | researchgate.net |

Optimization of Synthetic Conditions and Yields

Solvent Effects on Imidamide Formation

The choice of solvent can significantly influence the rate and yield of imidamide formation. In the synthesis of amidines, polar aprotic solvents are often favored as they can help to solubilize reactants and stabilize charged intermediates that may form during the reaction.

For the N-arylation of amidines, dimethylformamide (DMF) has been reported as a superior solvent for the copper-catalyzed coupling of benzamidines with aryl halides. researchgate.net In other cases, acetonitrile (B52724) (MeCN) has been found to be effective for the formation of N-aryl amidines. researchgate.net The selection of the optimal solvent is often substrate-dependent and requires empirical optimization.

In the context of related hydroamidation reactions involving trifluoroacetamides, the reaction can proceed efficiently in the neat alkene reactant, with diazabicycloundecene (DBU) as a base. researchgate.net This highlights that in some cases, a dedicated solvent may not be necessary.

Studies on the synthesis of N,N-dimethylacetamide have shown that the reaction can be performed without a solvent, which can simplify purification and reduce waste. researchgate.net However, for more complex substrates or catalytic reactions, the use of a solvent is generally required to ensure homogeneity and control reaction temperature. The polarity of the solvent can also affect the rotational barrier of the C-N bond in amides, which can have implications for reactivity. researchgate.netresearchgate.net

The following table summarizes the effect of different solvents on the yield of a base-promoted synthesis of a trifluoroacetamide derivative, demonstrating the critical role of the solvent in reaction efficiency. researchgate.net

| Solvent | Yield (%) |

| 1,4-Dioxane | 65 |

| Acetonitrile (MeCN) | 59 |

| Dimethylformamide (DMF) | 54 |

| Toluene | 10 |

| 2-Methoxyethanol (MOE) | 7 |

| Hexane | 0 |

| Tetrahydrofuran (THF) | 0 |

Catalyst and Reagent Selection in Amidine Synthesis

The selection of an appropriate catalyst and reagents is paramount for the efficient synthesis of N-aryl amidines. Both copper and palladium-based catalytic systems have been extensively utilized for C-N bond formation reactions.

For the N-arylation of fluoroalkylamines and trifluoroacetamides, copper-catalyzed systems have proven effective. A combination of copper(II) acetate (Cu(OAc)₂) and a base such as triethylamine (TEA) can be used for the N-arylation of trifluoroacetamide with arylboronic acids. researchgate.net For the coupling of aryl halides with trifluoroacetamide, a system of copper(I) iodide (CuI) and a ligand like N,N'-dimethylethylenediamine is often employed. researchgate.net The choice of ligand can be crucial in modulating the reactivity and stability of the copper catalyst.

Palladium catalysts are also highly effective for N-arylation reactions. While often used for the coupling of amines, they have been successfully applied to the arylation of fluoroalkylamines. nih.govnih.gov These reactions typically employ a palladium precursor, such as [Pd(allyl)Cl]₂, and a phosphine (B1218219) ligand, for instance, AdBippyPhos. The choice of base is also critical, with weaker bases like potassium phenoxide (KOPh) sometimes being preferred to avoid decomposition of sensitive substrates. nih.govnih.gov

In addition to the metal catalyst, the choice of base is a key parameter in optimizing amidine synthesis. For the synthesis of trifluoroacetamide derivatives, various inorganic and organic bases have been screened. Sodium bicarbonate (NaHCO₃) has been identified as an effective base in certain transition-metal-free coupling reactions. researchgate.net The following table presents a comparison of different bases for the synthesis of a trifluoroacetamide derivative. researchgate.net

| Base | Yield (%) |

| NaHCO₃ | 65 |

| KHCO₃ | 59 |

| Et₃N | 49 |

| Na₂CO₃ | 39 |

| DMAP | 39 |

| DBU | 20 |

| K₂CO₃ | 20 |

| t-BuONa | 12 |

| DIPEA | 10 |

| t-BuOK | 7 |

Reactivity and Synthetic Applications of 2,2,2 Trifluoro N,n Dimethylacetimidamide

Role as a Key Synthetic Intermediate for Trifluoromethylated Compounds

The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties, such as metabolic stability, lipophilicity, and bioavailability. This makes trifluoromethylated compounds highly sought after in pharmaceutical and agrochemical research. 2,2,2-Trifluoro-N,N-dimethylacetimidamide, as a carrier of the CF3 group, is a key precursor for introducing this moiety into a variety of molecular scaffolds.

While direct applications of this compound are not extensively documented in readily available literature, the reactivity of the closely related trifluoroacetamidine (B1306029) provides insight into its potential as a synthetic intermediate. Trifluoroacetamidine is known to be synthesized from the amination of trifluoroacetonitrile (B1584977) and is a precursor for 2-trifluoromethylpyrimidines. core.ac.uk This suggests that N,N-disubstituted derivatives like this compound would analogously serve as intermediates for a range of N-heterocyclic compounds bearing a trifluoromethyl group.

Cycloaddition Reactions and Heterocycle Synthesis

The imidamide functionality within this compound makes it a versatile partner in cycloaddition reactions for the synthesis of nitrogen-containing heterocycles. These reactions are fundamental in medicinal chemistry for creating novel molecular frameworks.

Preparation of 2-Trifluoromethyl-1,3-diazabutadienes

Information on the direct preparation of 2-trifluoromethyl-1,3-diazabutadienes from this compound is not prominently available in the reviewed literature. However, the general reactivity of amidines suggests they can act as precursors to more complex nitrogen-containing systems.

Synthesis of 2-Trifluoromethylpyrimidine Derivatives

A well-established method for the synthesis of pyrimidine (B1678525) rings involves the condensation of an amidine with a β-dicarbonyl compound. core.ac.uk Following this principle, this compound can be expected to react with various diketones to yield 2-trifluoromethylpyrimidine derivatives. The reaction proceeds through the cyclization of the amidine with the diketone, often in the presence of a base like sodium ethoxide. core.ac.uk

For instance, the reaction of the parent trifluoroacetamidine with 2,4-pentanedione is expected to produce 2-trifluoromethyl-4,6-dimethylpyrimidine. core.ac.uk This reaction highlights a primary synthetic application for trifluoroacetamidines in constructing trifluoromethylated pyrimidine cores, which are of significant interest in medicinal chemistry. core.ac.uknih.gov

Table 1: Synthesis of 2-Trifluoromethylpyrimidine Derivatives from Trifluoroacetamidine and β-Diketones

| β-Diketone | Product |

| 2,4-Pentanedione | 2-Trifluoromethyl-4,6-dimethylpyrimidine |

| Phenylbutanedione-1,3 | 2-Trifluoromethyl-4-methyl-6-phenylpyrimidine |

This data is based on the expected reactivity of trifluoroacetamidine as described in the literature. core.ac.uk

Formation of Imidazol-4-ones via Trifluoromethyl Ketones

The synthesis of imidazol-4-ones can be achieved through the condensation of amidines with α-keto aldehydes or diketones. rsc.org A one-pot oxidative condensation of ketones and amidines, using molecular oxygen, can produce tri-substituted imidazol-4-ones. rsc.org In this reaction, the α-keto carbon is oxidized in situ to a diketone, which then undergoes cyclization under basic conditions. rsc.org This methodology suggests a potential pathway for the reaction of this compound with suitable ketone precursors to form trifluoromethylated imidazol-4-ones.

Table 2: General Synthesis of Imidazol-4-ones from Amidines and Ketones

| Ketone Type | Amidine | Product |

| α-Keto aldehyde | General Amidine | 5-Monosubstituted imidazol-4-one |

| Diketone | General Amidine | Di- and tri-substituted imidazol-4-ones |

| Ketone (with O2) | General Amidine | Tri-substituted imidazol-4-ones |

This table illustrates general synthetic routes to imidazol-4-ones from amidines. rsc.org Specific examples with this compound and trifluoromethyl ketones are inferred from this general reactivity.

Amidation and Hydroamidation Reactions

Amidation and hydroamidation reactions are powerful tools for carbon-nitrogen bond formation. While specific studies detailing the use of this compound in these reactions are limited, the broader field of hydroamidation provides a framework for its potential applications.

Intramolecular Hydroamidation of Alkynyl Substrates

Intramolecular hydroamidation of alkynes is a valuable method for synthesizing nitrogen-containing heterocyclic compounds such as lactams and other cyclic enamides. researchgate.net These reactions are often catalyzed by transition metals like palladium or indium. rsc.org The process involves the addition of an N-H bond from an amide or a related functional group across a carbon-carbon triple bond within the same molecule.

While research has extensively covered the hydroamidation using acetamides and trifluoroacetamides, the direct use of N,N-disubstituted trifluoroacetimidamides is less common. researchgate.netchemimpex.com However, the fundamental principles of activating an alkyne towards nucleophilic attack by a nitrogen-containing group are applicable. Catalytic systems, for example, using indium(III) can activate the alkyne, facilitating a 6-exo-dig cyclization to form a fused pyran ring in certain substrates. rsc.org Similarly, palladium complexes have been shown to effectively catalyze the intramolecular hydroamidation of amidoalkynes to produce lactams in good yields. These established methods for intramolecular hydroamidation suggest a potential, yet to be fully explored, avenue for the application of this compound in the synthesis of novel trifluoromethylated nitrogen heterocycles from alkynyl precursors.

Catalyst-Controlled Selectivity in Amidation Pathways

The strategic use of catalysts allows for precise control over amidation reactions involving this compound and related trifluoroacetamides. The choice of catalyst and reaction conditions can dictate the reaction pathway, favoring specific C-N bond formations and enhancing product selectivity. For instance, in hydroamidation reactions, the combination of alkenes, trifluoroacetamides, and a base is critical for the reaction rate and conversion efficiency. Studies have shown that strong bases like Diazabicycloundecene (DBU) can lead to nearly quantitative conversions with N-aryl trifluoroacetamides. georgiasouthern.edu

Catalyst systems can also be designed to direct reactions toward specific positions on a molecule. In iridium-catalyzed C(sp³)–H borylation, for example, an amide directing group can achieve high selectivity for the N-methyl C–H bond. nih.gov This level of control prevents the formation of over-borylated byproducts. nih.gov However, the effectiveness of such catalytic systems can be highly dependent on the substrate; for instance, the borylation of N,N-dimethylacetamide can proceed with high conversion, while similar substrates might yield no product. nih.gov The acidity of the reaction medium also plays a crucial role, as it has been reported that using a stronger acid can inhibit the reaction entirely, while an acid that is too weak cannot function as a catalyst. georgiasouthern.edu

Below is a table summarizing the effect of different catalysts and conditions on amidation and related reactions.

| Reaction Type | Catalyst/Base | Substrates | Key Finding |

| Hydroamidation | Diazabicycloundecene (DBU) | N-aryl trifluoroacetamides, alkenes | Near quantitative conversions were achieved. georgiasouthern.edu |

| C(sp³)–H Borylation | [Ir(OMe)(cod)]₂ / Silyl-pyridine ligand | N,N-dimethylacetamide, B₂pin₂ | High selectivity for the amide N-methyl C–H bond was observed. nih.gov |

| Amidation | Copper(II) chloride (CuCl₂) | Aryl and aliphatic amines | High yields were obtained at elevated temperatures (80–150 °C). nih.gov |

| Amidation | Palladium(II) chloride (PdCl₂) | Aryl and aliphatic amines | Effective catalysis for C-N bond formation was demonstrated. nih.gov |

Trifluoromethylation and Acylation Reactions

This compound and its parent amide are valuable reagents for introducing trifluoromethyl (CF₃) groups and for acylation, leveraging the electron-withdrawing nature of the CF₃ group to enhance reactivity at the carbonyl carbon.

Three-Component Domino Acylation/Trifluoromethylation of Bicyclic Amidines

A significant application is the three-component domino reaction involving bicyclic amidines (like DBU or DBN), acyl fluorides, and a trifluoromethyl source to create N-acyl trifluoromethylated bicyclic aminals. nih.govcuhk.edu.hk In this process, the bicyclic amidine undergoes a difunctionalization where it is both acylated and trifluoromethylated in a single, operationally simple procedure under mild conditions. nih.govcuhk.edu.hk This reaction showcases high efficiency by forming multiple bonds in one pot with readily available reagents. nih.gov

Generation of N-Acyl Trifluoromethylated Bicyclic Aminals

The domino reaction yields a novel class of compounds known as N-acyl trifluoromethylated bicyclic aminals. nih.govcuhk.edu.hk These products are synthetically valuable because they contain a CF₃-bearing quaternary carbon center. nih.gov The bicyclic aminal structure can be further modified, for example, through Lewis acid-promoted nucleophilic ring-opening, to generate diverse and complex molecular architectures. nih.govcuhk.edu.hk

The table below details representative substrates and products of this domino reaction.

| Bicyclic Amidine | Acylating Agent | Trifluoromethyl Source | Product Type |

| DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | Acyl fluorides | TMSCF₃ (Trifluoromethyl)trimethylsilane | N-acyl trifluoromethylated bicyclic aminal |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acyl fluorides | TMSCF₃ (Trifluoromethyl)trimethylsilane | N-acyl trifluoromethylated bicyclic aminal |

| DBU | Acyl fluorides | TMSC₂F₅ (Pentafluoroethyl)trimethylsilane | N-acyl pentafluoroethylated bicyclic aminal |

Exploitation in Specialized Reagent Chemistry

The unique structure of this compound lends itself to specialized applications beyond simple functional group additions.

Use as a Protected Ammonia (B1221849) Equivalent

In complex organic syntheses, introducing a primary amine (NH₂) can be challenging due to its reactivity. This compound can serve as a "protected ammonia equivalent". The trifluoroacetyl and N,N-dimethyl groups mask the nitrogen's nucleophilicity, allowing other chemical transformations to occur elsewhere in the molecule without interference. The protecting groups can be removed in a later step to reveal the primary amine. This strategy is essential for the synthesis of architecturally diverse amines that are useful in pharmaceutical and fine chemical production.

Applications in the Synthesis of Specialty Chemicals

The compound is employed in the production of various specialty chemicals, particularly in the pharmaceutical and agrochemical industries. chemimpex.com The incorporation of a trifluoromethyl group can enhance a molecule's solubility, reactivity, and biological activity. chemimpex.com For instance, it is used as a reagent in the preparation of trifluoromethylated compounds which are explored in drug development. Its ability to participate in reactions under stringent or high-temperature conditions and to stabilize reactive intermediates makes it a valuable tool in synthetic chemistry for creating new materials and complex organic molecules. chemimpex.com

Following a comprehensive search, no specific information regarding the derivatization of this compound for enhanced reactivity or specific transformations could be located in the publicly available scientific literature. The search results consistently referenced the related compound, 2,2,2-Trifluoro-N,N-dimethylacetamide, but did not provide data on the chemical modifications of the specified imidamide.

This lack of information prevents the creation of a detailed article section on this topic as outlined. Further research would be required to determine if derivatization of this specific compound is a known practice and to what end.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms Involving 2,2,2-Trifluoro-N,N-dimethylacetimidamide

Mechanistic Pathways of Cyclization Reactions

Specific studies detailing the mechanistic pathways of cyclization reactions where this compound acts as a key reactant or intermediate are not present in the surveyed literature. General principles of heterocycle synthesis suggest that such a compound could potentially undergo cyclization through the nucleophilic attack of its nitrogen atoms, but dedicated studies are required for confirmation. youtube.comresearchgate.net

Analysis of Bond Cleavage and Formation Processes

Detailed analyses of bond cleavage and formation involving this compound are not available. Research on related compounds, such as N,N-dimethylacetamide, indicates that C-N bond cleavage can be a key step in certain reactions, often mediated by catalysts or radical initiators. nih.govresearcher.life However, the distinct electronic structure of the imidamide functionality would significantly influence these processes, necessitating specific investigation.

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies on the electronic structure and reactivity of this compound were found. DFT is a powerful tool for investigating molecular properties, geometries, reaction mechanisms, and spectroscopic characteristics. researchgate.netaps.org For related acetamide (B32628) derivatives, DFT has been used to study local reactivity, intramolecular interactions, and predict stability, often correlating calculated parameters with experimental observations. nih.govnih.govorientjchem.org Such computational work on the target imidamide would be necessary to understand the influence of the trifluoromethyl and N,N-dimethyl groups on the imine bond.

Molecular Dynamics Simulations and Conformational Analysis

There is no available literature on the use of Molecular Dynamics (MD) simulations for the conformational analysis of this compound. MD simulations are employed to study the dynamic behavior of molecules, including conformational changes, solvent effects, and interactions within larger systems. fraserlab.commdpi.com Studies on related molecules like 2,2,2-trifluoroethanol (B45653) show that MD simulations can elucidate how fluorinated compounds interact with their environment, for instance by forming aggregates or influencing the structure of biomolecules. nih.govuq.edu.au

Energy Barrier Calculations for Reaction Pathways

Specific energy barrier calculations for reaction pathways involving this compound are absent from the scientific literature. Calculating activation energies is crucial for understanding reaction kinetics and predicting the feasibility of a proposed mechanism. montana.edu For other types of reactions, such as hydrogen atom transfer or cycloadditions, computational methods are routinely used to determine these energy barriers, often showing good agreement with experimental data. mdpi.comnih.gov

Studies on Tautomerism and Isomerism in Trifluoroacetamidines

While dedicated mechanistic and theoretical studies on the tautomerism and isomerism of this compound are not extensively documented in publicly available research, the behavior of this compound can be inferred from studies on analogous amidines and related structures. The primary forms of isomerism relevant to this compound are tautomerism and rotational isomerism around the C-N single bond.

Tautomerism in Amidines:

Amidine systems can, in principle, exhibit tautomerism involving the migration of a proton between the two nitrogen atoms. For a generic N,N'-disubstituted amidine, this equilibrium would exist between two tautomeric forms. However, in the case of this compound, the nitrogen atoms are asymmetrically substituted—one is a dimethylamino group and the other is an unsubstituted imino group.

Theoretical studies on simpler, related amidine systems have shown that the position of the tautomeric equilibrium is highly dependent on the electronic nature of the substituents on the nitrogen atoms and the carbon of the amidine core. The electron-withdrawing trifluoromethyl group (CF₃) is expected to significantly influence the electron density distribution across the N-C-N system, thereby affecting the relative stability of potential tautomers. Computational studies on other amidine systems have demonstrated that the energy barrier for proton transfer between the nitrogen atoms can be substantial, often making the isolation of individual tautomers possible only at low temperatures. stenutz.eu The presence of solvents can also play a crucial role, potentially lowering the energy barrier for interconversion through solvent-assisted proton transfer mechanisms. stenutz.eu

Rotational Isomerism (E/Z Isomerism):

Isomerism in amidines is also characterized by the potential for E/Z isomerism arising from restricted rotation around the carbon-nitrogen double bond. For this compound, this would involve different spatial arrangements of the substituents around the C=N bond.

Furthermore, significant attention in related N,N-dimethyl substituted compounds, such as N,N-dimethylamides, has been given to the rotational barrier around the carbon-nitrogen single bond (in this case, the C-N(CH₃)₂ bond). researchgate.netmontana.edu This rotation is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the π-system of the imine group. This phenomenon is well-documented in amides like N,N-dimethylacetamide (DMA) and its trifluoro-derivative, N,N-dimethyltrifluoroacetamide. researchgate.net

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a primary tool for investigating this type of rotational isomerism. montana.edu For N,N-dimethylamides, the two methyl groups on the nitrogen are often non-equivalent at lower temperatures due to slow rotation around the C-N bond, resulting in two distinct signals in the NMR spectrum. montana.edu As the temperature increases, the rate of rotation increases, and these two signals broaden and eventually coalesce into a single peak. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

While direct experimental data for this compound is not available, a comparative analysis with related amides provides insight into the expected rotational barriers. The substitution of a methyl group with a trifluoromethyl group generally increases the rotational barrier due to the strong electron-withdrawing nature of the CF₃ group, which enhances the C-N double bond character. researchgate.net

Below is a data table summarizing findings for related compounds, which can serve as a basis for estimating the behavior of this compound.

Table 1: Rotational Barriers in Related N,N-Dimethyl-Substituted Compounds

| Compound Name | Rotational Barrier (ΔG‡) (kcal/mol) | Method |

| N,N-Dimethylformamide | ~20-21 | NMR Spectroscopy researchgate.net |

| N,N-Dimethylacetamide | ~17-18 | NMR Spectroscopy researchgate.net |

| N,N-Dimethylpivalamide | ~11-12 | NMR Spectroscopy researchgate.net |

| Cyclohexyl N,N-dimethylcarbamate | ~15 | Dynamic NMR & DFT colostate.edu |

This table presents data for analogous amide compounds to provide a comparative context for the potential rotational barriers in this compound. The actual values for the target compound may differ.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 2,2,2-Trifluoro-N,N-dimethylacetimidamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure confirmation.

In ¹H NMR, one would expect to see signals corresponding to the N,N-dimethyl protons. Due to the potential for restricted rotation around the C-N single and double bonds of the imidamide functional group, these two methyl groups could be chemically non-equivalent, giving rise to two distinct singlets. This phenomenon is well-documented for similar structures like N,N-dimethylformamide (DMF), where the partial double bond character of the C-N amide bond leads to separate signals for the methyl groups at room temperature. youtube.com At elevated temperatures, coalescence of these signals might be observed as the rate of rotation around the C-N bond increases. youtube.com

In ¹³C NMR spectroscopy, distinct resonances would be expected for the trifluoromethyl carbon (CF₃), the imine carbon (C=N), and the N-methyl carbons. The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of the imine carbon would be characteristic of a C=N double bond.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive and based on analogous structures, not on experimental data for the target compound.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|

| ¹H | ~2.9 - 3.2 | Two singlets | N/A |

| ¹³C | CF₃: ~115-125, C=N: ~150-160, N-(CH₃)₂: ~35-45 | Quartet (CF₃) | ¹J(C,F) ~280-290 Hz |

Fluorine-19 NMR for Reactivity and Environmental Studies

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive tool for studying organofluorine compounds. tcichemicals.comnih.gov Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides strong signals with a wide chemical shift range, making it highly sensitive to the local electronic environment. researchgate.net

For this compound, the trifluoromethyl (CF₃) group would produce a single resonance in the ¹⁹F NMR spectrum. The precise chemical shift of this signal can offer insights into the electronic nature of the imidamide group. The ¹⁹F chemical shift for trifluoroacetyl (TFA) groups typically ranges from -67 to -85 ppm. sigmaaldrich.com

In reactivity studies, ¹⁹F NMR is invaluable for monitoring the transformation of the CF₃-containing starting material into products, as any change to the structure will likely induce a shift in the ¹⁹F signal. chemicalbook.com This allows for direct, real-time observation of reaction kinetics and the detection of fluorinated intermediates without the need for derivatization. chemicalbook.com

In environmental science, ¹⁹F NMR serves as an inclusive method for the analysis of total organofluorine content in complex mixtures like wastewater or surface water. nist.gov This technique can detect and provide qualitative information on a wide range of fluorinated compounds, including those that may be missed by targeted mass spectrometry methods. nist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Structure-Reactivity Correlations

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the most characteristic vibrational bands would be associated with the C=N (imine) stretch and the C-F bonds of the trifluoromethyl group.

The C=N stretching vibration is expected to appear in the 1640-1690 cm⁻¹ region of the IR spectrum, a range typical for imines. The strong C-F stretching vibrations of the CF₃ group would be prominent in the 1100–1250 cm⁻¹ region. For the related compound N,N-dimethylacetamide, the C=O stretch is a dominant feature. nist.gov In the case of the imidamide, the C=N stretch would be the analogous key diagnostic peak.

Correlations between the vibrational frequencies and the electronic properties of substituents can provide insight into structure-reactivity relationships. For instance, changes in the C=N stretching frequency upon coordination to a metal or protonation could be used to study the compound's basicity and ligand properties.

Table 2: Predicted IR Absorption Frequencies for this compound (Note: This table is predictive and based on analogous structures, not on experimental data for the target compound.)

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=N Stretch | 1640 - 1690 | Medium-Strong |

| C-F Stretches | 1100 - 1250 | Strong, Broad |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in the solid state. A crystal structure of this compound would precisely determine bond lengths, bond angles, and intermolecular interactions.

Key structural parameters of interest would include the C=N double bond length, the C-N single bond lengths, and the geometry around the nitrogen atoms. It would confirm whether the N,N-dimethylamino group is planar or pyramidal and reveal its orientation relative to the imidamide plane. Furthermore, analysis of intermolecular forces, such as potential hydrogen bonds or dipole-dipole interactions involving the fluorine and nitrogen atoms, would be possible, offering insight into the crystal packing and solid-state properties. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound (molecular formula C₄H₇F₃N₂), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its exact mass.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺) or cleavage of the N,N-dimethylamino group. The NIST WebBook provides mass spectrometry data for the related amide, 2,2,2-Trifluoro-N,N-dimethylacetamide, which shows characteristic fragmentation patterns that can be used as a reference. tcichemicals.com

In a research context, MS is frequently coupled with chromatographic techniques (GC-MS or LC-MS) for the separation and identification of components in a mixture. This is particularly useful for monitoring the progress of a reaction by identifying starting materials, intermediates, and final products. uq.edu.au Techniques like Parallel Reaction Monitoring (PRM) use high-resolution mass spectrometry for targeted quantification of specific molecules in complex samples. nist.gov

Spectroscopic Techniques for in situ Reaction Monitoring and Intermediate Detection

Modern spectroscopic methods allow for the real-time, in situ monitoring of chemical reactions, providing mechanistic data that is unavailable from the analysis of isolated products. For reactions involving this compound, several techniques could be employed.

In situ NMR: As discussed, ¹⁹F NMR is particularly well-suited for this purpose. A reaction could be run directly in an NMR tube, allowing for the continuous acquisition of spectra to track the disappearance of the starting material's ¹⁹F signal and the appearance of new fluorinated species. chemicalbook.com

In situ IR/Raman: Techniques like Attenuated Total Reflectance (ATR)-FTIR spectroscopy can monitor changes in vibrational bands in real-time. This would be useful for observing the consumption of the C=N bond of the imidamide and the formation of new functional groups in the product.

On-line Mass Spectrometry: Coupling a continuous flow reactor directly to a mass spectrometer allows for near-instantaneous analysis of the reaction mixture. chemicalbook.com This setup is highly effective for identifying transient intermediates and optimizing reaction conditions by rapidly screening different parameters. chemicalbook.com

These in situ methods are crucial for understanding reaction mechanisms, identifying reactive intermediates, and developing more efficient and controlled synthetic procedures.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2,2-Trifluoro-N,N-dimethylacetimidamide, and how do they influence its reactivity in synthetic chemistry?

- Answer : The compound (C₄H₆F₃N₂) has a molecular weight of 141.09 g/mol, a density of 1.2±0.1 g/cm³, and a boiling point of 133.0°C at 760 mmHg . Its trifluoromethyl group enhances electrophilicity, making it reactive in nucleophilic substitution or condensation reactions. The dimethylamine moiety contributes to solubility in polar aprotic solvents like DMF, which is critical for reaction optimization .

Q. What spectroscopic methods are recommended for characterizing this compound, and what spectral markers should researchers prioritize?

- Answer : Use ¹⁹F NMR to confirm the trifluoromethyl group (δ ≈ -60 to -70 ppm) and ¹H NMR for dimethylamine protons (δ ≈ 2.8–3.2 ppm). IR spectroscopy can identify C-F stretches (~1100–1250 cm⁻¹) and N-H stretches (if present). High-resolution mass spectrometry (HRMS) is essential for molecular ion validation (m/z 141.0401) .

Q. How can researchers safely handle this compound in the laboratory?

- Answer : The compound’s safety data sheet (SDS) indicates a flash point of 36.7°C, requiring storage in a cool, ventilated area away from ignition sources. Use PPE (gloves, goggles) and work under a fume hood due to potential respiratory irritation. Monitor for decomposition products like hydrogen fluoride (HF) under acidic conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group in this compound impact its stability under varying pH conditions, and what experimental strategies mitigate degradation?

- Answer : The electron-withdrawing trifluoromethyl group increases susceptibility to hydrolysis under basic conditions. Stability studies (via HPLC or NMR) should test pH 3–10 buffers at 25–50°C. To minimize degradation, use anhydrous solvents (e.g., THF or DCM) and inert atmospheres. Pre-treatment with molecular sieves can reduce water content .

Q. What synthetic routes are optimal for derivatizing this compound into bioactive intermediates, and how do reaction conditions influence yields?

- Answer : The compound serves as a precursor for trifluoroethylamine derivatives via reductive amination or coupling reactions. For example, coupling with aryl halides under Pd-catalyzed conditions (e.g., Suzuki-Miyaura) achieves >70% yield when using K₂CO₃ as a base in DMF at 80°C. Side reactions (e.g., dehalogenation) require careful temperature control .

Q. What computational methods are suitable for predicting the reactivity of this compound in organocatalytic systems?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Focus on Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., PCM models for DMF) improve accuracy in predicting reaction pathways .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Answer : Discrepancies often arise from impurities (e.g., residual solvents) or assay variability. Validate purity via GC (>98%) or HPLC. Reproduce assays under standardized conditions (e.g., MIC for antimicrobial studies). Cross-reference with structurally similar compounds (e.g., trifluoroacetamide derivatives) to isolate structure-activity relationships .

Methodological Considerations

Q. What chromatographic techniques are effective for purifying this compound, and how do column choices affect resolution?

- Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation. For flash chromatography, silica gel with ethyl acetate/hexane (1:3) achieves baseline separation. Monitor fractions by TLC (Rf ≈ 0.4 in ethyl acetate) .

Q. How can researchers design kinetic studies to evaluate the compound’s reactivity in multicomponent reactions?

- Answer : Employ stopped-flow NMR or in-situ IR to track reaction progress. Vary concentrations of reactants (e.g., aldehydes or amines) to determine rate laws. Use Eyring plots to assess activation parameters (ΔH‡, ΔS‡) under controlled temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.